N-allyl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-3-5-17-15(22)10-20-9-14(23-2)13(21)8-12(20)11-24-16-18-6-4-7-19-16/h3-4,6-9H,1,5,10-11H2,2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVQQWXLIDJDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide, with the CAS number 920408-71-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its pharmacological potential.
The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. Its structure includes functional groups that may contribute to its biological activity, particularly the pyrimidine and methoxy moieties, which are known for their roles in various pharmacological effects.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens, suggesting N-allyl derivatives may possess antimicrobial properties.
- Antioxidant Activity : The presence of methoxy and pyrimidine groups is often associated with antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes involved in metabolic pathways, potentially impacting conditions like diabetes or obesity.
Antimicrobial Studies
A study examining derivatives of pyridine and pyrimidine compounds reported that similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.
| Compound | Activity Against | Mechanism |
|---|---|---|
| N-Allyl-Pyridine Derivative | E. coli, S. aureus | Disruption of cell wall synthesis |
| Methoxy-Pyrimidine Derivative | Pseudomonas aeruginosa | Inhibition of metabolic pathways |
Antioxidant Properties
Research into related compounds has demonstrated that methoxy-substituted pyridine derivatives can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Enzyme Inhibition Studies
A comparative analysis of enzyme inhibition revealed that compounds similar to N-allyl derivatives exhibited IC50 values in the low micromolar range against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of synthesized N-allyl derivatives against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Case Study on Neuroprotective Effects : In vitro studies using neuronal cell lines showed that N-allyl derivatives improved cell viability under oxidative stress conditions, suggesting neuroprotective effects that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
